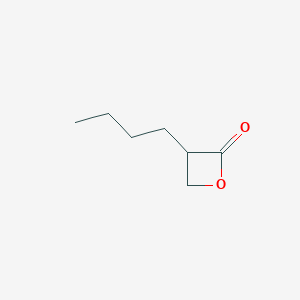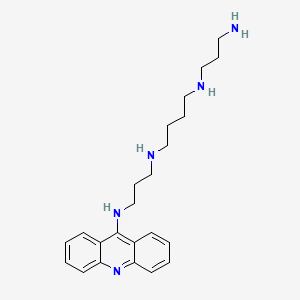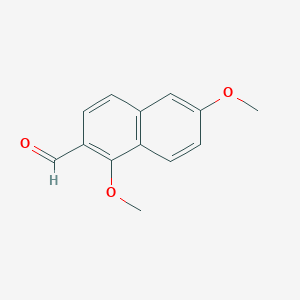
Anthracene, 2,6-bis(decyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 2,6-bis(decyloxy)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two decyloxy groups attached to the 2 and 6 positions of the anthracene ring. The addition of these alkoxy groups significantly alters the physical and chemical properties of the parent anthracene molecule, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2,6-bis(decyloxy)- typically involves the alkylation of anthracene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve anthracene in DMF.
- Add potassium carbonate to the solution.
- Introduce decyl bromide dropwise while maintaining the reaction mixture under reflux.
- Continue refluxing for several hours until the reaction is complete.
- Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Anthracene, 2,6-bis(decyloxy)- may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Anthracene, 2,6-bis(decyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene or tetrahydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
Anthracene, 2,6-bis(decyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies of photophysical properties due to its fluorescence characteristics.
Biology: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Applied in the manufacture of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Anthracene, 2,6-bis(decyloxy)- involves its interaction with molecular targets through its aromatic ring system and alkoxy substituents. The compound can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence its binding affinity and specificity towards various molecular targets, including proteins and nucleic acids. The pathways involved in its mechanism of action are often related to its photophysical properties, making it useful in applications requiring fluorescence or phosphorescence.
Comparación Con Compuestos Similares
Similar Compounds
- Anthracene, 9,10-dimethylanthracene
- Anthracene, 9,10-dibromoanthracene
- Anthracene, 2,6-dimethoxyanthracene
Uniqueness
Anthracene, 2,6-bis(decyloxy)- is unique due to the presence of long alkoxy chains, which enhance its solubility in organic solvents and improve its processability in industrial applications. The decyloxy groups also influence the compound’s photophysical properties, making it suitable for use in optoelectronic devices.
Propiedades
| 105247-23-2 | |
Fórmula molecular |
C34H50O2 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
2,6-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3 |
Clave InChI |
YFTLUFCOPKWXDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)







